molecular formula C12H17ClN2O2 B1397587 N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride CAS No. 1220033-74-8

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride

Cat. No.: B1397587
CAS No.: 1220033-74-8
M. Wt: 256.73 g/mol
InChI Key: YZTVIRGWJCTKFK-UHFFFAOYSA-N
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Description

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology research due to its incorporation of the pyrrolidine heterocycle . The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous FDA-approved therapeutics. Its saturated, three-dimensional structure allows researchers to efficiently explore pharmacophore space and optimize critical parameters such as solubility, lipophilicity, and stereochemistry during the development of new bioactive molecules . The specific spatial orientation conferred by the pyrrolidinyloxy linker and acetamide functional group in this compound may influence its binding affinity and selectivity towards biological targets. Researchers can leverage this chiral scaffold to investigate structure-activity relationships (SAR) and enantioselective interactions with proteins, which is crucial for generating selective ligands with an optimized pharmacokinetic profile . This compound is intended for research applications only in fields such as synthetic chemistry and pre-clinical drug development. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-pyrrolidin-3-yloxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-9(15)14-10-3-2-4-11(7-10)16-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTVIRGWJCTKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Core Pyrrolidine Derivative

The initial step involves synthesizing the pyrrolidine ring attached to the phenyl moiety via an oxygen linker. This is typically achieved through nucleophilic substitution or alkylation reactions:

  • Starting materials: 3-Hydroxyphenyl derivatives and pyrrolidine derivatives.
  • Method:
    • Activation of the phenolic hydroxyl group (e.g., via conversion to a halide or sulfonate ester).
    • Nucleophilic substitution with pyrrolidine or its derivatives under basic conditions, often using potassium carbonate or sodium hydride as bases.
    • Alternatively, direct alkylation of pyrrolidine with a suitable phenyl halide derivative.

Formation of the Acetamide Linkage

The amino group on the pyrrolidine ring is then acylated to introduce the acetamide functionality:

  • Reagents: Acetic anhydride or acetyl chloride.
  • Procedure:
    • The pyrrolidine derivative is dissolved in an inert solvent such as dichloromethane or pyridine.
    • Acetyl chloride or acetic anhydride is added dropwise at low temperature (0–5°C) to control exothermicity.
    • The mixture is stirred, then warmed to room temperature, allowing acylation of the amino group to form the acetamide linkage.

Coupling of the Pyrrolidine-Acetamide Moiety with the Phenyl Linker

The key step involves coupling the pyrrolidine-acetamide derivative with the phenyl linker:

  • Method:
    • Use of nucleophilic substitution or Ullmann-type coupling reactions.
    • Catalysis with copper or palladium catalysts under inert atmosphere.
    • Solvent choices include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with heating to promote the reaction.

Formation of the Hydrochloride Salt

The final compound is converted into its hydrochloride salt to enhance stability and solubility:

  • Procedure:
    • Dissolution of the free base in anhydrous ethanol or methanol.
    • Saturation with gaseous hydrogen chloride (HCl) or addition of hydrochloric acid solution.
    • Crystallization of the hydrochloride salt from suitable solvents.

Data Table: Summary of Preparation Methods

Step Description Reagents Conditions Yield/Notes
1. Synthesis of pyrrolidine derivative Alkylation or nucleophilic substitution Phenolic halide + pyrrolidine Basic conditions, reflux Variable, optimized for purity
2. Acylation to form acetamide Acetic anhydride or acetyl chloride Pyrrolidine derivative 0–5°C, then room temp High selectivity, yields ~70-85%
3. Phenyl linker functionalization Aromatic substitution Phenolic derivatives Reflux, controlled temperature Purification by chromatography
4. Coupling reaction Nucleophilic substitution or Ullmann coupling Pyrrolidine-acetamide + phenyl linker Elevated temperature, inert atmosphere Yields vary from 44-78%
5. Salt formation Acid-base reaction HCl gas or HCl solution Room temperature Crystallization yields high purity

Research Findings and Notes

  • The synthesis of similar heterocyclic compounds, such as oxazolidinones and other acetamide derivatives, often employs multi-step procedures involving acylation, substitution, and coupling reactions under inert atmospheres to prevent oxidation or side reactions (see references,).
  • The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially in coupling steps.
  • Purification typically involves column chromatography, recrystallization, or solvent extraction, depending on the compound's polarity and stability.
  • The hydrochloride salt is favored for pharmaceutical applications due to increased stability and solubility, achieved through acid-base reactions with gaseous HCl or concentrated HCl solutions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride has the molecular formula C12H17ClN2O2C_{12}H_{17}ClN_2O_2. The compound features a pyrrolidine ring, which is significant in drug discovery for its ability to enhance the pharmacological properties of various molecules. The presence of the pyrrolidine moiety allows for diverse interactions with biological targets, making it a versatile scaffold in medicinal chemistry.

Chemistry

  • Building Block for Synthesis : The compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
  • Reactivity Studies : this compound can undergo reactions with common reagents such as sodium borohydride for reduction and potassium permanganate for oxidation. These reactions are crucial for developing new compounds with tailored properties.

Biology

Medicine

  • Therapeutic Potential : The compound is being researched for its potential therapeutic effects, particularly in neuropharmacology. Its ability to influence neurotransmitter systems positions it as a candidate for further development into drugs targeting neurological conditions.
  • Lead Compound in Drug Discovery : this compound is considered a lead compound in developing new pharmaceuticals aimed at treating conditions such as anxiety and depression.

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryBuilding block for organic synthesisUsed in oxidation and reduction reactions
BiologyInvestigating biological interactionsPotential effects on neurotransmitter systems
MedicineTherapeutic applicationsResearch into mood disorder treatments

Mechanism of Action

The mechanism of action of N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[3-(3-Piperidinyloxy)phenyl]acetamide Hydrochloride

  • Structural Difference : The piperidinyloxy group replaces pyrrolidinyloxy, introducing a 6-membered saturated nitrogen ring.
  • Polarity: The absence of an ether oxygen in piperidine reduces hydrogen-bonding capacity compared to pyrrolidinyloxy.
  • Applications : Both compounds are listed as building blocks in supplier catalogs, suggesting utility in medicinal chemistry .

N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide Hydrochloride

  • Structural Difference : Features a partially unsaturated tetrahydropyridine ring instead of pyrrolidine.
  • Molecular Weight: Higher molecular weight (252.74 g/mol vs. ~252 g/mol for the target compound) may influence pharmacokinetics .

N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in )

  • Structural Difference : Chlorine and hydroxyl substituents replace the pyrrolidinyloxy group.
  • Impact :
    • Lipophilicity : The chloro group increases logP, enhancing membrane permeability.
    • Metabolism : The hydroxyl group may facilitate glucuronidation, affecting metabolic stability compared to the ether-linked pyrrolidine .

Compound H (N-(3-((4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide)

  • Structural Difference : Incorporates a triazine ring and benzyloxy-piperidine substituent.
  • Impact :
    • Target Specificity : The triazine core may interact with nucleotide-binding domains (e.g., kinases), unlike the simpler acetamide scaffold.
    • Bioactivity : Reported in sodium channel inhibition studies, suggesting divergent mechanisms compared to pyrrolidinyloxy analogs .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Application Reference
N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide HCl C₁₃H₁₇ClN₂O₂ 280.74 Pyrrolidinyloxy ether (meta) Synthetic intermediate
N-[3-(3-Piperidinyloxy)phenyl]acetamide HCl C₁₄H₁₉ClN₂O₂ 294.77 Piperidinyloxy ether (meta) Medicinal chemistry building block
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 185.61 Chloro and hydroxyl substituents Photodegradation studies
Compound H (Triazine derivative) C₂₁H₂₃ClN₆O₂ 450.90 Triazine core, benzyloxy-piperidine Sodium channel modulation

Pharmacological and Industrial Relevance

  • Sodium Channel Modulation : Compounds with triazine or heterocyclic motifs (e.g., ) show analgesic effects, suggesting that the target compound’s pyrrolidinyloxy group could be optimized for similar targets .
  • Industrial Use : The hydrochloride salt form (evident in and ) improves handling and scalability for commercial suppliers .

Biological Activity

N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the field of anticonvulsant research. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Anticonvulsant Activity

The primary area of investigation for this compound is its anticonvulsant activity. Studies have shown that compounds with similar structures exhibit significant efficacy in animal models of epilepsy. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice .

Table 1 summarizes the results from these studies, highlighting the protective effects observed in various compounds:

Compound IDDose (mg/kg)MES Protection (0.5h)MES Protection (4h)
12100YesNo
13300YesYes
19300YesYes
20100NoYes
24100YesNo

The results indicate that certain derivatives, particularly those containing trifluoromethyl groups, demonstrated enhanced anticonvulsant activity, suggesting a correlation between structural modifications and pharmacological efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that the presence of specific functional groups significantly influences the biological activity of these compounds. The introduction of fluorine or trifluoromethyl groups was found to be crucial for enhancing anticonvulsant properties. This modification likely increases metabolic stability and lipophilicity, facilitating better central nervous system (CNS) distribution .

Key Findings:

  • Fluorine Substitution : Enhances metabolic stability and alters electronic properties.
  • Lipophilicity : Higher lipophilicity correlates with prolonged action and increased CNS penetration.

Case Studies

Case Study 1: Anticonvulsant Efficacy in Animal Models

In a study published in Medicinal Chemistry Research, various N-phenylacetamide derivatives were tested for their ability to protect against seizures induced by electrical stimulation (MES). The compound N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant protection at a dose of 100 mg/kg within 0.5 hours post-administration. In contrast, other derivatives demonstrated delayed onset but sustained activity over time .

Case Study 2: In Vitro Binding Studies

In vitro studies indicated that certain derivatives exhibited moderate binding affinity to voltage-gated sodium channels, which are critical targets for anticonvulsant drugs. The binding affinity was assessed using radiolabeled ligand binding assays, confirming the role of the pyrrolidine moiety as an essential pharmacophore .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves multi-step condensation and functionalization. For example, analogous acetamide derivatives are synthesized by reacting aminophenol derivatives with acetic anhydride in the presence of a base to form intermediates like N-(3-acetylphenyl)acetamide . Key intermediates are characterized via IR (to confirm amide C=O stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify aromatic substitution patterns and pyrrolidinyloxy group integration), and mass spectrometry (to confirm molecular ion peaks) .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is evaluated using HPLC with UV detection (λ = 254 nm) and a C18 column, coupled with charged aerosol detection (CAD) for non-chromophoric impurities. Residual solvents are quantified via GC-MS, while elemental analysis ensures stoichiometric Cl⁻ content . Impurity profiling (e.g., acetylated by-products) follows ICH Q3A guidelines, referencing standards like Diacetolol Hydrochloride for comparative retention times .

Advanced Research Questions

Q. What strategies optimize reaction yields during the multi-step synthesis of this compound?

  • Methodological Answer : Yield optimization focuses on:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for pyrrolidinyloxy group introduction .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Temperature Control : Stepwise heating (60–80°C) minimizes thermal decomposition of acetamide intermediates .
  • Workup Protocols : Liquid-liquid extraction with ethyl acetate removes unreacted starting materials, while recrystallization from ethanol:water (3:1) enhances purity .

Q. How do researchers resolve structural ambiguities in pyrrolidinyloxy-substituted acetamide derivatives using spectroscopic methods?

  • Methodological Answer :

  • NOESY NMR : Identifies spatial proximity between pyrrolidinyl protons and aromatic protons, confirming substitution at the 3-position of the phenyl ring .
  • ²D HSQC/TOCSY : Correlates ¹H-¹³C couplings to distinguish regioisomers (e.g., para vs. ortho substitution) .
  • High-Resolution MS/MS : Fragmentation patterns (e.g., loss of HCl or pyrrolidine moieties) validate the molecular scaffold .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC separates enantiomers .
  • Asymmetric Catalysis : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) ensures stereoselective formation of the pyrrolidinyloxy group .
  • Crystallization Control : Seeding with enantiopure crystals prevents racemization during solvent evaporation .

Q. How can contradictory biological activity data be analyzed for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Assess activity across concentrations (1 nM–100 µM) to identify non-linear effects, such as receptor desensitization .
  • Off-Target Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to rule out interference from unrelated pathways .
  • Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., deacetylated derivatives) that may contribute to observed discrepancies .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity assays for this compound?

  • Methodological Answer :

  • Cell Line Validation : Use ≥3 cell lines (e.g., HEK293, HepG2, and primary fibroblasts) to distinguish compound-specific toxicity from cell-type artifacts .
  • ROS Detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence to determine if oxidative stress contributes to inconsistent IC₅₀ values .
  • Serum Protein Binding : Equilibrium dialysis quantifies free fraction concentrations, correcting for serum-induced activity attenuation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride
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N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride

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